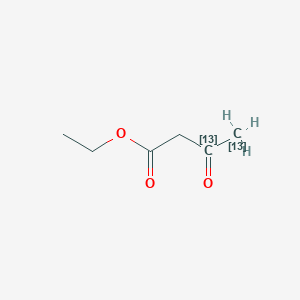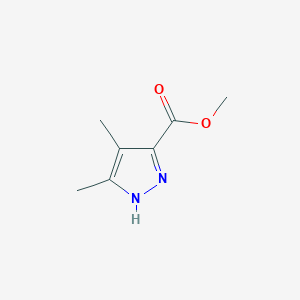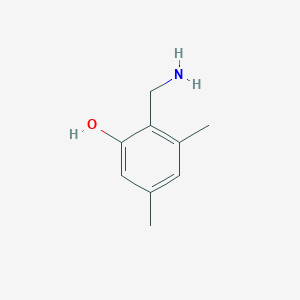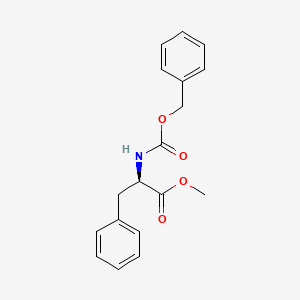
(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol
Übersicht
Beschreibung
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms. The synthesis process can be found in scientific literature or patents .Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic methods like NMR, IR, UV-Vis, etc. Crystallography can provide information about the solid-state structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Information about its reactivity can be found in the literature and can be predicted based on its functional groups .Physical And Chemical Properties Analysis
Physical properties include melting point, boiling point, solubility, etc. Chemical properties refer to how the compound reacts with other substances. These can be found in databases or determined experimentally .Wissenschaftliche Forschungsanwendungen
Metabolic Studies
- Metabolism in Rats : A study by Inoue, Suzuki, and Niwaguchi (1983) investigated the metabolism of 1-phenyl-2-(N-benzylamino)propane, a compound related to (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol, in vitro using rat-liver microsomes. This research helps in understanding the enzymatic processes involved in the metabolism of similar compounds (Inoue, Suzuki, & Niwaguchi, 1983).
Anaesthetic Studies
- Anaesthetic Efficacy in Fish : Czerniak, Gomulka, and Dągowski (2017) researched the anaesthetic efficacy of 1-phenoxy-2-propanol on juvenile common carp. Although this compound is different, it shares a structural similarity with (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol, providing insights into its potential use in anaesthesia for aquatic organisms (Czerniak, Gomulka, & Dągowski, 2017).
Industrial Applications
- Industrial Use as a Resolving Agent : Hasegawa, Miura, Watadani, and Hong (1998) discussed the use of 1-benzylamino-3-phenoxy-2-propanol in the resolution of racemic mixtures via diastereomeric salt formation. This highlights its role in industrial chemistry, particularly in enantioselective synthesis (Hasegawa, Miura, Watadani, & Hong, 1998).
Pharmacological Research
- Dopamine Receptor Studies : Research by Wright et al. (1997) on compounds similar to (S)-(-)-1-Benzylamino-3-phenoxy-2-propanol, specifically 3-(4-benzylpiperidinyl)-1-naphthoxy-2-propanol, identified its potential as a selective dopamine D4 receptor ligand. This provides a foundation for understanding how structurally similar compounds might interact with neurological receptors (Wright et al., 1997).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-1-(benzylamino)-3-phenoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-15(13-19-16-9-5-2-6-10-16)12-17-11-14-7-3-1-4-8-14/h1-10,15,17-18H,11-13H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKDNRNNDKUKAB-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(COC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@@H](COC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480726 | |
| Record name | (2S)-N-benzyl-(2-hydroxy-3-phenoxypropyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-1-Benzylamino-3-phenoxy-2-propanol | |
CAS RN |
203309-99-3 | |
| Record name | (2S)-N-benzyl-(2-hydroxy-3-phenoxypropyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B1610444.png)









![ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1610461.png)


